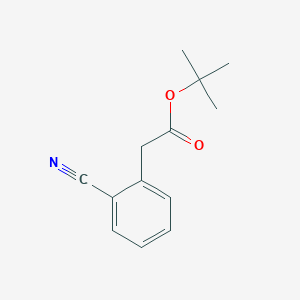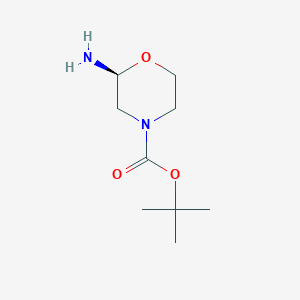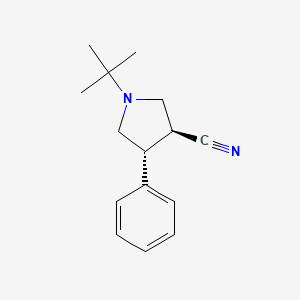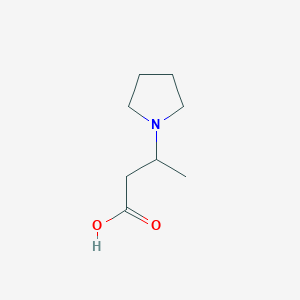![molecular formula C7H6N2OS B12994349 3-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12994349.png)
3-Amino-5H-thiazolo[3,2-a]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5H-thiazolo[3,2-a]pyridin-5-one typically involves the reaction of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . This reaction leads to the formation of thiazolo[3,2-a]pyridine derivatives, which can be further modified through nitration and reduction processes to yield the desired amino derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5H-thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazolo[3,2-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and reducing agents such as hydrogen gas or metal hydrides for reduction reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolo[3,2-a]pyridine derivatives .
Scientific Research Applications
3-Amino-5H-thiazolo[3,2-a]pyridin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-5H-thiazolo[3,2-a]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic processes in bacteria . Additionally, it may interact with DNA or proteins in cancer cells, inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in the position and type of substituents.
Thiadiazolo[3,2-a]pyrimidines: These compounds contain an additional nitrogen atom in the ring structure, leading to different chemical and biological properties.
Uniqueness
3-Amino-5H-thiazolo[3,2-a]pyridin-5-one is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the ring structure. This unique combination contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-amino-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H6N2OS/c8-5-4-11-7-3-1-2-6(10)9(5)7/h1-4H,8H2 |
InChI Key |
IXAXECPFBVINJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C(=C1)SC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Azabicyclo[4.1.0]heptan-5-yl)methanol](/img/structure/B12994266.png)



![tert-Butyl (1R,4R)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12994294.png)



![1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine](/img/structure/B12994331.png)





